Cas no 1806800-90-7 (Ethyl 3-amino-6-(bromomethyl)-2-(difluoromethyl)pyridine-4-carboxylate)

Ethyl 3-amino-6-(bromomethyl)-2-(difluoromethyl)pyridine-4-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-amino-6-(bromomethyl)-2-(difluoromethyl)pyridine-4-carboxylate
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- インチ: 1S/C10H11BrF2N2O2/c1-2-17-10(16)6-3-5(4-11)15-8(7(6)14)9(12)13/h3,9H,2,4,14H2,1H3
- InChIKey: PWHPYEQGZWQXER-UHFFFAOYSA-N
- ほほえんだ: BrCC1=CC(C(=O)OCC)=C(C(C(F)F)=N1)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 269
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 65.2
Ethyl 3-amino-6-(bromomethyl)-2-(difluoromethyl)pyridine-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029065027-1g |
Ethyl 3-amino-6-(bromomethyl)-2-(difluoromethyl)pyridine-4-carboxylate |
1806800-90-7 | 97% | 1g |
$1,564.50 | 2022-03-31 |
Ethyl 3-amino-6-(bromomethyl)-2-(difluoromethyl)pyridine-4-carboxylate 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
Ethyl 3-amino-6-(bromomethyl)-2-(difluoromethyl)pyridine-4-carboxylateに関する追加情報
Ethyl 3-amino-6-(bromomethyl)-2-(difluoromethyl)pyridine-4-carboxylate
Ethyl 3-amino-6-(bromomethyl)-2-(difluoromethyl)pyridine-4-carboxylate, with the CAS number 1806800-90-7, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with an amino group at position 3, a bromomethyl group at position 6, a difluoromethyl group at position 2, and an ethyl ester group at position 4. The combination of these functional groups makes it a versatile molecule with potential applications in drug design and advanced materials.
The pyridine ring serves as the core structure of this compound, providing a rigid framework that can influence the molecule's electronic properties and reactivity. The amino group at position 3 introduces basicity and can act as a hydrogen bond donor, which is crucial for interactions in biological systems. The bromomethyl group at position 6 adds a halogen atom, enhancing the molecule's electrophilic character and potentially increasing its reactivity in certain chemical transformations. Meanwhile, the difluoromethyl group at position 2 introduces fluorine atoms, which are known for their high electronegativity and ability to modulate physical properties such as solubility and lipophilicity.
Recent studies have highlighted the importance of such multifunctional compounds in drug discovery. For instance, researchers have explored the potential of Ethyl 3-amino-6-(bromomethyl)-2-(difluoromethyl)pyridine-4-carboxylate as a precursor for developing bioactive molecules targeting specific receptors or enzymes. The presence of multiple substituents allows for fine-tuning of the molecule's pharmacokinetic properties, making it an attractive candidate for therapeutic agents.
In terms of synthesis, this compound can be prepared through a series of well-established organic reactions. The key steps typically involve nucleophilic substitution, Friedel-Crafts alkylation, and esterification. For example, the bromomethyl group can be introduced via alkylation using methyl bromide under appropriate conditions. Similarly, the difluoromethyl group can be incorporated using methylene fluoride or other fluorinated reagents. The ethyl ester group is often introduced to enhance solubility during intermediate stages of synthesis.
One of the most promising applications of Ethyl 3-amino-6-(bromomethyl)-2-(difluoromethyl)pyridine-4-carboxylate lies in its potential as an intermediate in the synthesis of more complex molecules. By strategically modifying its substituents or incorporating additional functional groups, chemists can create derivatives with tailored properties suitable for various applications. For example, replacing the ethyl ester with other ester groups or introducing additional heteroatoms could lead to compounds with enhanced bioavailability or selectivity.
From a materials science perspective, this compound's structural complexity makes it a candidate for use in advanced materials such as polymers or coordination compounds. Its ability to form hydrogen bonds and participate in π-interactions could be exploited to design self-assembling materials or stimuli-responsive systems.
In conclusion, Ethyl 3-amino-6-(bromomethyl)-2-(difluoromethyl)pyridine-4-carboxylate (CAS No: 1806800-90-7) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique combination of functional groups provides a foundation for exploring novel applications and advancing scientific research.
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